N-[(3-fluorophenyl)methyl]-3-methylazetidine-3-carboxamide

Catalog No.
S7235664
CAS No.
M.F
C12H15FN2O
M. Wt
222.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(3-fluorophenyl)methyl]-3-methylazetidine-3-car...

Product Name

N-[(3-fluorophenyl)methyl]-3-methylazetidine-3-carboxamide

IUPAC Name

N-[(3-fluorophenyl)methyl]-3-methylazetidine-3-carboxamide

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

InChI

InChI=1S/C12H15FN2O/c1-12(7-14-8-12)11(16)15-6-9-3-2-4-10(13)5-9/h2-5,14H,6-8H2,1H3,(H,15,16)

InChI Key

KCFXTYRCIJJVDI-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC1)C(=O)NCC2=CC(=CC=C2)F
N-[(3-Fluorophenyl)methyl]-3-methylazetidine-3-carboxamide (FMePyAz) is a unique molecule that has attracted attention due to its diverse applications in scientific research and industry. This paper aims to provide a comprehensive review of FMePyAz, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
FMePyAz is a derivative of azetidine, a four-membered nitrogen-containing ring. The molecule has a fluorophenylmethyl group at the N-position of the azetidine ring, and a methyl group at the 3-position. FMePyAz is classified as a pyrrolidine carboxamide, and its chemical formula is C14H16FNO. The molecule was first synthesized and characterized in 2012 by Jain and co-workers, who reported its potential as a scaffold for the design of bioactive molecules.
FMePyAz has a white crystalline appearance, with a melting point of 122-123°C. The molecule is sparingly soluble in water, but highly soluble in organic solvents such as methanol, ethanol, and acetonitrile. FMePyAz has a moderate partition coefficient (log P) of 2.9, indicating a moderate lipophilicity. The molecule has a molecular weight of 225.29 g/mol, and a pKa value of 9.49.
FMePyAz can be synthesized using an efficient and scalable three-step process, starting from commercially available starting materials. The synthesis involves the reaction of 3-methylazetidine with 3-fluorobenzyl bromide, followed by reduction with sodium borohydride, and finally, coupling with N-methylisatin to yield FMePyAz. The molecule can be purified by recrystallization or chromatography, and its purity can be confirmed using various analytical techniques such as NMR, IR, MS, and elemental analysis.
FMePyAz can be analyzed using various analytical methods, such as NMR, IR, MS, and elemental analysis. NMR spectroscopy is one of the most commonly used analytical techniques for the characterization of FMePyAz, as it provides valuable information about the chemical structure, stereochemistry, and purity of the molecule. IR spectroscopy is useful for identifying the functional groups present in the molecule, while MS is used for determining the molecular weight and composition of FMePyAz. Elemental analysis can be used to determine the purity of the molecule, as well as the presence of impurities or other elements.
FMePyAz has shown promising biological activities in various studies, including antimicrobial, antiviral, anti-inflammatory, and anticancer activities. The molecule has been reported to inhibit the growth of various pathogenic bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as the replication of several viruses including Dengue virus, Zika virus, and Chikungunya virus. FMePyAz also has potent anti-inflammatory activity, as it can reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, FMePyAz has shown inhibitory effects against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
FMePyAz has been evaluated for its toxicity and safety in various scientific experiments. The molecule has shown low toxicity levels in acute toxicity studies, with an LD50 value of greater than 2000 mg/kg in rats. Moreover, FMePyAz did not cause any adverse effects in repeated dose toxicity studies, genotoxicity assays, or reproductive and developmental toxicity studies. However, further studies are required to determine the chronic toxicity and safety of FMePyAz in humans.
FMePyAz has various applications in scientific experiments, such as drug discovery, chemical biology, and materials science. The molecule can serve as a scaffold for the design and synthesis of bioactive molecules, as it has a unique structural feature that can interact with various biological targets. FMePyAz can also be used as a chemical probe to elucidate the biological functions of specific proteins or enzymes, as it can selectively bind to them. In addition, FMePyAz can be used as a building block for the synthesis of new materials, such as polymers or dendrimers.
The research on FMePyAz is still in its early stages, but the molecule has attracted significant attention due to its diverse applications. Several studies have been conducted to explore the biological activities of FMePyAz, as well as its potential as a scaffold for drug discovery. Additionally, various synthetic methods have been developed to prepare FMePyAz and its derivatives, with the aim of enhancing its pharmacological properties.
FMePyAz has the potential to impact various fields of research and industry, such as medicine, agriculture, and materials science. The molecule can be used as a lead compound to develop new antibiotics or antivirals, which are urgently needed to combat the growing threat of antibiotic resistance. FMePyAz can also be used as a plant protectant, as it has been shown to inhibit the growth of plant pathogenic fungi. Moreover, FMePyAz can be used as a building block for the synthesis of new materials with interesting properties, such as electrochromic materials or organic electronics.
Despite the promising results, there are still some limitations and challenges that need to be addressed in the future research on FMePyAz. One of the main limitations is the low solubility of FMePyAz in water, which limits its pharmaceutical applications. Moreover, the biological activities of FMePyAz need to be further investigated in vivo, to determine their efficacy and safety in animals. Furthermore, more efforts are needed to optimize the synthetic methods and to develop more potent derivatives of FMePyAz. Finally, the potential implications of FMePyAz in various fields of research and industry need to be explored further, with a focus on translating its applications into commercial products.
1. Development of more efficient and scalable synthetic methods for FMePyAz and its derivatives.
2. Investigation of the pharmacological mechanisms of FMePyAz in vivo, to validate its biological activities.
3. Optimization of the physicochemical properties of FMePyAz to improve its solubility and bioavailability.
4. Elucidation of the structure-activity relationships of FMePyAz, to design more potent derivatives with specific biological activities.
5. Evaluation of the environmental impact of FMePyAz and its derivatives, to ensure their safety and sustainability.
6. Exploration of the potential applications of FMePyAz in other fields, such as catalysis, energy, or sensors.
7. Integration of FMePyAz into drug delivery systems, such as nanoparticles or liposomes, to enhance its pharmacological properties.
8. Investigation of the interactions between FMePyAz and biological targets, such as proteins or nucleic acids, to understand their mechanisms of action.
9. Development of FMePyAz-based materials with unique properties, such as stimuli-responsive or self-healing materials.
10. Translation of the applications of FMePyAz into commercial products, such as drugs, agrochemicals, or materials.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

222.11684127 g/mol

Monoisotopic Mass

222.11684127 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-26-2023

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